Scientific databases such as PubChem and ScienceDirect do not contain any published research directly investigating the biological activity of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide (, ).
The presence of the amide functional group suggests N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide could be investigated for its potential as a protease inhibitor, a class of drugs that target enzymes involved in protein breakdown. However, further research is needed to confirm this hypothesis.
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide may be a useful synthetic intermediate for the preparation of more complex molecules with potential biological activities. This is because it possesses a reactive amide group that can be further modified through various chemical reactions.
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is a chemical compound with the molecular formula C₁₁H₁₃Cl₂NO and a molecular weight of approximately 246.13 g/mol. It features a propan-2-yl group attached to an acetamide moiety, with a 3,5-dichlorophenyl group substituent. This compound is notable for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
The chemical reactivity of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide can be characterized by its ability to undergo various transformations typical of amides and substituted aromatic compounds. Key reactions include:
Preliminary studies suggest that N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide exhibits notable biological activity, potentially including:
The synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide typically involves several steps:
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide has potential applications in various domains:
Interaction studies involving N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies may include:
Several compounds share structural similarities with N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide, which can be compared based on their functional groups and biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2,2-Dichloro-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | C₁₁H₁₃Cl₂N₃O₂ | Antibacterial |
N-(4-chlorophenyl)-N'-(propan-2-yl)urea | C₉H₁₃ClN₂O | Antifungal |
4-Amino-N-(3-chloro-4-fluorophenyl)butanamide | C₁₁H₁₄ClFNO | Anticancer |
N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide is unique due to its specific dichlorophenyl substitution pattern and its potential dual role as both a pharmaceutical agent and agricultural chemical. Its structural features may confer distinct biological activities not observed in other similar compounds .
N-(2-(3,5-Dichlorophenyl)propan-2-yl)acetamide (CAS: 162222-14-2) was first synthesized in 2007, as evidenced by its initial registration in PubChem on February 9, 2007. The compound’s discovery emerged during efforts to optimize halogenated arylacetamide derivatives for enhanced bioactivity and metabolic stability. Its structural design combines a dichlorophenyl moiety with a tertiary alcohol group, a configuration later recognized for its utility in modulating lipophilicity and intermolecular interactions. Early synthetic routes focused on nucleophilic substitution reactions, leveraging 3,5-dichlorophenyl precursors to achieve regioselective functionalization.
The compound has garnered attention primarily as a synthetic intermediate in medicinal chemistry. For instance, its structural analogs have been investigated in the synthesis of benzoxazole-carboxylic acid derivatives, which are pivotal in developing therapeutics for amyloidosis. Additionally, its molecular framework—characterized by a dichlorinated aromatic ring and acetamide group—serves as a model for studying electronic effects on hydrogen bonding and crystal packing. Recent patents highlight its role in optimizing reaction yields during multi-step syntheses, particularly in solvent-mediated recrystallization processes.
This review aims to:
The compound’s reactivity is governed by the electron-withdrawing effects of its chlorine substituents, which polarize the aromatic ring and enhance the electrophilicity of adjacent functional groups. Density functional theory (DFT) studies suggest that the acetamide group adopts a planar conformation, facilitating π-π stacking interactions with aromatic residues in target proteins. Its logP value of 6.6855 further underscores its hydrophobic character, a trait critical for membrane permeability in drug candidates.